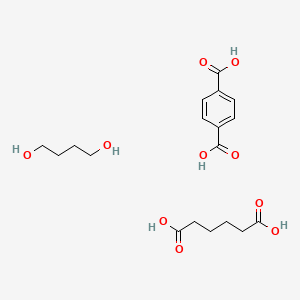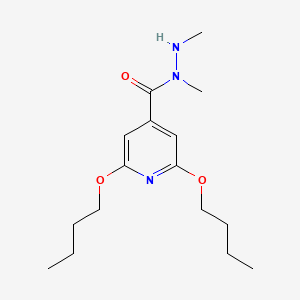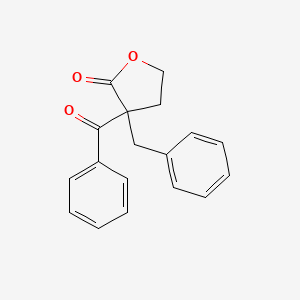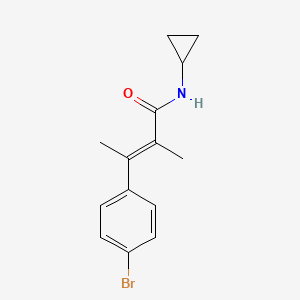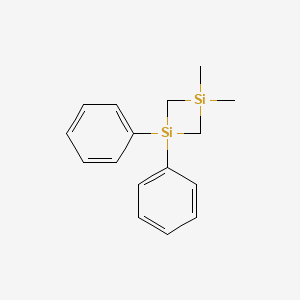
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane is an organosilicon compound characterized by the presence of silicon atoms in its structure
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane typically involves the reaction of silanes with appropriate reagents. One common method includes the reaction of dimethylchlorosilane with diphenylchlorosilane in the presence of a catalyst such as magnesium in tetrahydrofuran. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve high-quality products.
Analyse Des Réactions Chimiques
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the cleavage of silicon-phenyl bonds.
Common reagents and conditions used in these reactions include halogens (chlorine, bromine), hydrogen halides (HCl, HBr), and bases (sodium hydroxide, potassium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used, but often include silanol, siloxane, and substituted silane derivatives .
Applications De Recherche Scientifique
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and as bioactive agents.
Medicine: Research is ongoing into the use of organosilicon compounds in medical imaging and as therapeutic agents.
Mécanisme D'action
The mechanism by which 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, leading to the formation of stable complexes. These interactions are crucial in catalysis and materials science, where the compound’s ability to form stable bonds is exploited .
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has similar structural features but differs in its reactivity and applications.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Another organosilicon compound with distinct properties and uses in catalysis and materials science.
The uniqueness of this compound lies in its specific reactivity and the stability of its silicon-containing bonds, making it valuable in various advanced applications.
Propriétés
Numéro CAS |
57671-38-2 |
|---|---|
Formule moléculaire |
C16H20Si2 |
Poids moléculaire |
268.50 g/mol |
Nom IUPAC |
1,1-dimethyl-3,3-diphenyl-1,3-disiletane |
InChI |
InChI=1S/C16H20Si2/c1-17(2)13-18(14-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
DFVDOTBXTVFTGC-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



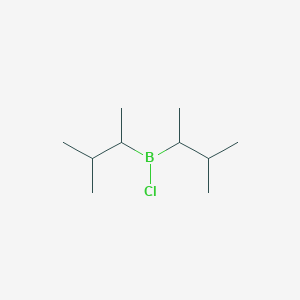
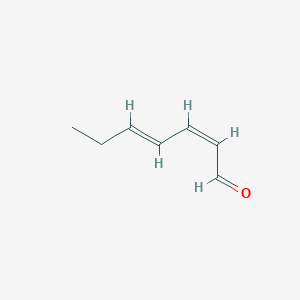
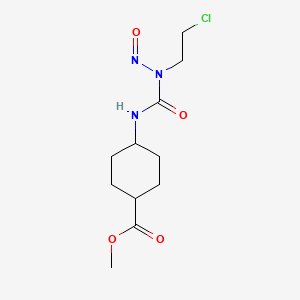

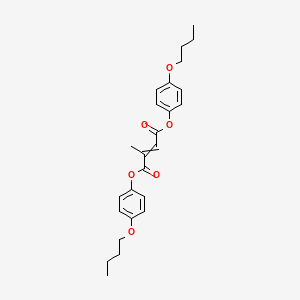

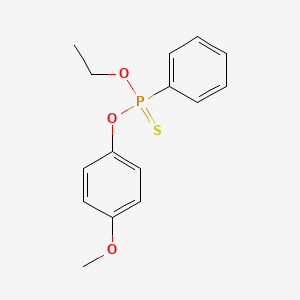
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
